molecular formula C13H15NO6 B13368841 (S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid

(S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid

Cat. No.: B13368841
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-UHFFFAOYSA-N
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Description

(S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of protected amino acids and subsequent deprotection steps. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Solvents such as tetrahydrofuran, dichloromethane, and dimethylformamide are frequently used, along with reagents like sodium benzophenone ketyl and calcium hydride for solvent purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. Techniques such as preparative chromatography and crystallization are employed to ensure high purity and yield. The use of advanced analytical methods, including nuclear magnetic resonance and mass spectrometry, is crucial for quality control .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid: The enantiomer of the compound, differing in its spatial configuration.

    4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid: The racemic mixture containing both enantiomers.

Uniqueness

(S)-4-(1-Carboxy-2-(4-hydroxyphenyl)ethylamino)-4-oxobutanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it valuable for studying stereochemistry and its effects on molecular function .

Properties

IUPAC Name

4-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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